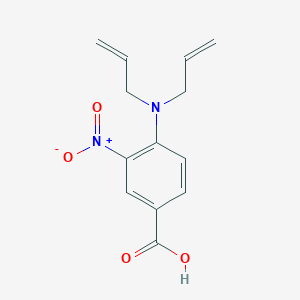

4-(Diallylamino)-3-nitrobenzoic acid

Vue d'ensemble

Description

Amino acids and their derivatives play crucial roles in various biological processes . They are involved in the synthesis of new compounds, such as diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates .

Synthesis Analysis

The synthesis of related compounds often involves multi-step synthetic routes . For instance, a mixture of certain compounds can be refluxed in the presence of glacial acetic acid for several hours .Molecular Structure Analysis

The molecular structure of amino acids and their derivatives can be established by spectral and elemental analyses .Chemical Reactions Analysis

Amino acids can undergo various chemical reactions. For example, they can connect with a peptide bond involving their amino and carboxylate groups .Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline solids with high melting points . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Applications De Recherche Scientifique

Biosensors Development

4-(Diallylamino)-3-nitrobenzoic acid: may be utilized in the development of biosensors. These biosensors can detect and quantify D-amino acids, which are present in low amounts in nature but have specific biological functions in mammals . The biosensors offer rapid and selective determination of D-amino acids, crucial for safety and quality of foods, human health, and neurological research .

Molecular Biology Research

In molecular biology, 4-(Diallylamino)-3-nitrobenzoic acid could be involved in the study of proteolytic enzymes, which are essential for hydrolyzing peptide bonds in proteins. These enzymes play a key role in biological processes and the life-cycle of many pathogens . Their applications include production of Klenow fragments, peptide synthesis, and digestion of unwanted proteins during nucleic acid purification .

Enzymatic Synthesis

The compound may be used in enzymatic synthesis processes. For instance, it could be involved in the enantioselective oxidation of L-amino acids to their imino form, which spontaneously deaminate forming the corresponding α-keto acid . This process is vital for the production of D-amino acids, which are increasingly used as building blocks to produce pharmaceuticals and fine chemicals .

Pharmaceutical Applications

4-(Diallylamino)-3-nitrobenzoic acid: might have pharmaceutical applications due to its potential role in the synthesis of D-amino acids. These amino acids are used in the creation of various pharmaceuticals, including inhibitors of botulinum toxin, amyloid-β-peptide aggregation, and kinesin-14 motor protein KIFC1 .

Food Industry

In the food industry, the detection and quantification of D-amino acids are important for ensuring the safety and quality of food products4-(Diallylamino)-3-nitrobenzoic acid could be part of biosensors that perform these measurements, which are essential for maintaining food standards .

Neurological Research

The compound’s role in biosensors also extends to neurological research. The ability to detect D-amino acids can aid in understanding their neurological roles, as these acids act as neuromodulators in the mammalian brain . This is a vibrant field that is growing rapidly, and such biosensors could push future research forward.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[bis(prop-2-enyl)amino]-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-7-14(8-4-2)11-6-5-10(13(16)17)9-12(11)15(18)19/h3-6,9H,1-2,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSAZMNWWVVNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diallylamino)-3-nitrobenzoic acid | |

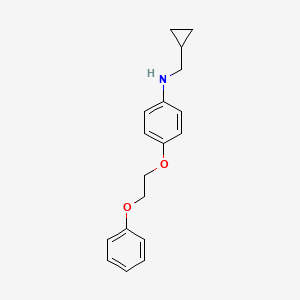

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)

![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)

![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B1437826.png)

![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline](/img/structure/B1437833.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)